molecular formula C24H47ClO3Si B13849976 rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol

rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol

Katalognummer: B13849976
Molekulargewicht: 447.2 g/mol
InChI-Schlüssel: HPILEMZURVPDCN-SEYXRHQNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol is a biochemical compound with the molecular formula C24H47ClO3Si and a molecular weight of 447.17. This compound is used primarily in proteomics research and is known for its unique structural properties, which include a trimethylsilyl group, an oleoyl group, and a chloropropanediol moiety .

Vorbereitungsmethoden

The synthesis of rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oleic acid, chloropropanediol, and trimethylsilyl chloride.

    Reaction Conditions: The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction.

    Synthetic Route:

Analyse Chemischer Reaktionen

rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloropropanediol moiety can undergo substitution reactions, leading to the formation of new derivatives that may have different biological activities .

Vergleich Mit ähnlichen Verbindungen

rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol can be compared with other similar compounds, such as:

    rac 1-Oleoyl-3-chloropropanediol: This compound lacks the trimethylsilyl group but retains the oleoyl and chloropropanediol moieties.

    rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol: This compound contains a palmitoyl group in addition to the oleoyl and chloropropanediol moieties.

Eigenschaften

Molekularformel

C24H47ClO3Si

Molekulargewicht

447.2 g/mol

IUPAC-Name

(1-chloro-3-trimethylsilyloxypropan-2-yl) (Z)-octadec-9-enoate

InChI

InChI=1S/C24H47ClO3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(26)28-23(21-25)22-27-29(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-

InChI-Schlüssel

HPILEMZURVPDCN-SEYXRHQNSA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO[Si](C)(C)C)CCl

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO[Si](C)(C)C)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.